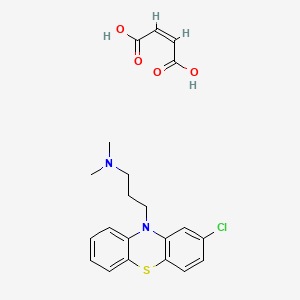

Chlorpromazine maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16639-82-0 |

|---|---|

Molecular Formula |

C21H23ClN2O4S |

Molecular Weight |

434.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C17H19ClN2S.C4H4O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

SREBWYZNQRYUHE-BTJKTKAUSA-N |

Isomeric SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Psychopharmacology: A Technical Guide to the Discovery and Development of Chlorpromazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide chronicles the seminal discovery and historical development of chlorpromazine (B137089), a molecule that revolutionized the treatment of psychiatric disorders and heralded the age of psychopharmacology. We provide a detailed account of its synthesis, the key experiments that unveiled its therapeutic potential, and the early clinical trials that established its efficacy. This whitepaper includes structured tables of quantitative data from foundational studies, detailed experimental protocols for pivotal experiments, and visualizations of key pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Pre-Chlorpromazine Era and the Serendipitous Discovery

Prior to the 1950s, the treatment landscape for severe mental illness was bleak, dominated by invasive and often brutal interventions such as electroconvulsive therapy, insulin (B600854) coma therapy, and psychosurgery. The discovery of chlorpromazine marked a paradigm shift, offering the first effective pharmacological treatment for psychosis. Its journey from a potential anesthetic potentiator to a revolutionary antipsychotic is a testament to scientific curiosity and serendipity.

The story begins in the laboratories of Rhône-Poulenc in France, where in December 1950, chemist Paul Charpentier synthesized a series of phenothiazine (B1677639) derivatives.[1] One of these, initially designated RP4560, was chlorpromazine. The initial intent was to develop a superior antihistamine with sedative properties.

From Surgical Suites to Psychiatric Wards: The Pioneering Work of Laborit, Delay, and Deniker

The unique properties of chlorpromazine were first recognized not in the context of allergy relief, but in the operating room. Henri Laborit, a French surgeon, was exploring ways to reduce surgical shock. He experimented with a combination of drugs, termed a "lytic cocktail," to induce a state of "artificial hibernation" in patients. This cocktail included pethidine, promethazine, and, crucially, chlorpromazine.[2] Laborit observed that patients treated with this mixture exhibited a remarkable state of calm and "disinterest" without significant sedation, leading him to suspect its potential psychiatric applications.

Intrigued by Laborit's findings, psychiatrists Jean Delay and Pierre Deniker of the Sainte-Anne Hospital in Paris initiated the first clinical trial of chlorpromazine in psychiatric patients in 1952.[1] Their study on 38 psychotic patients demonstrated its profound antipsychotic effects, moving beyond simple sedation to produce improvements in thought processes and emotional behavior.[1] This pivotal trial established chlorpromazine as a groundbreaking treatment for psychosis.

Key Experimental Protocols

Synthesis of Chlorpromazine Maleate (B1232345)

While early clinical work utilized various forms of chlorpromazine, the maleate salt became a common pharmaceutical formulation. A detailed protocol for its synthesis is outlined below.

Protocol 1: Synthesis of Chlorpromazine Maleate

Materials:

-

3-dimethylaminopropyl chloride

-

Sodium amide (NaNH₂)

-

Maleic acid

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and heating/cooling apparatus

Procedure:

-

Alkylation of 2-chlorophenothiazine:

-

In a round-bottom flask, dissolve 2-chlorophenothiazine in anhydrous toluene.

-

Add sodium amide as a strong base to deprotonate the nitrogen atom of the phenothiazine ring, forming a nucleophilic anion.

-

Slowly add 3-dimethylaminopropyl chloride to the reaction mixture.

-

Heat the mixture under reflux for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of chlorpromazine free base.

-

After the reaction is complete, cool the mixture and wash it with water to remove any remaining sodium amide and sodium chloride byproduct.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the toluene under reduced pressure to obtain crude chlorpromazine base.

-

-

Formation of the Maleate Salt:

-

Dissolve the crude chlorpromazine base in ethanol.

-

In a separate flask, prepare a solution of maleic acid in ethanol.

-

Slowly add the maleic acid solution to the chlorpromazine solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the resulting white to off-white crystalline solid under vacuum to yield pure this compound.

-

Henri Laborit's "Lytic Cocktail" for Artificial Hibernation

Laborit's pioneering work involved a specific combination of drugs to induce a state of reduced physiological stress.

Protocol 2: Preparation and Administration of the "Lytic Cocktail"

Components:

-

Pethidine (an opioid analgesic)

-

Chlorpromazine

-

Promethazine (an antihistamine with sedative properties)

Preparation and Administration (based on historical accounts):

-

The typical ratio of the components was 2:1:1 for pethidine, chlorpromazine, and promethazine, respectively.[2]

-

The drugs were mixed to form a solution for intravenous or intramuscular administration.

-

The dosage was titrated based on the patient's clinical response, with the goal of achieving a state of calm and reduced autonomic reactivity without deep sedation.

-

Patients were closely monitored for vital signs, including heart rate, blood pressure, and temperature, as the cocktail could induce hypotension and hypothermia.

Dopamine (B1211576) D2 Receptor Binding Assay

The primary mechanism of action of chlorpromazine is the blockade of dopamine D2 receptors. A radioligand binding assay is a standard method to quantify this interaction.

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

Materials:

-

Membrane preparation from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells) or from rat striatum.

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Unlabeled ("cold") chlorpromazine for competition binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellet or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of the radioligand (e.g., at its Kd value).

-

Increasing concentrations of unlabeled chlorpromazine.

-

Membrane preparation.

-

Assay buffer to a final volume.

-

-

Include tubes for "total binding" (only radioligand and membranes) and "non-specific binding" (radioligand, membranes, and a high concentration of a non-radiolabeled D2 antagonist like haloperidol).

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of chlorpromazine.

-

Determine the IC₅₀ value (the concentration of chlorpromazine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) for chlorpromazine using the Cheng-Prusoff equation.

-

Quantitative Data from Early Clinical Trials

Table 1: Efficacy of Chlorpromazine vs. Placebo in Schizophrenia

| Outcome | Number of Studies (Participants) | Relative Risk (95% CI) |

| No Global Improvement | 14 (1164) | 0.71 (0.58 to 0.86)[4] |

| Relapse (6 months - 2 years) | 3 (512) | 0.65 (0.47 to 0.90)[4] |

| Leaving the Study Early | 27 (1831) | 0.64 (0.53 to 0.78)[4] |

Table 2: Adverse Events of Chlorpromazine vs. Placebo in Schizophrenia

| Adverse Event | Number of Studies (Participants) | Relative Risk (95% CI) |

| Sedation | 23 (1627) | 2.79 (2.25 to 3.45)[4] |

| Acute Movement Disorders | 5 (942) | 3.47 (1.50 to 8.03)[4] |

| Parkinsonism | 15 (1468) | 2.11 (1.59 to 2.80)[4] |

| Hypotension with Dizziness | 18 (1488) | 2.38 (1.74 to 3.25)[4] |

| Weight Gain | 5 (165) | 4.92 (2.32 to 10.43)[4] |

Mechanism of Action: A Multi-Receptor Profile

Chlorpromazine's therapeutic effects and its side effect profile are a consequence of its interaction with a wide range of neurotransmitter receptors.

Dopaminergic Pathways

The primary antipsychotic action of chlorpromazine is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is hypothesized to be a key factor in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, chlorpromazine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.

Other Receptor Interactions

Chlorpromazine's broad pharmacological profile is due to its affinity for other receptors, which contributes to both its therapeutic effects and its side effects.

-

Serotonin Receptors (5-HT₂): Blockade of these receptors may contribute to its antipsychotic efficacy and potentially mitigate some extrapyramidal side effects.

-

Histamine H₁ Receptors: Antagonism of H₁ receptors is responsible for the sedative effects of chlorpromazine.

-

Adrenergic α₁ Receptors: Blockade of these receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.

-

Muscarinic M₁ Receptors: Anticholinergic effects such as dry mouth, blurred vision, and constipation are due to the blockade of these receptors.

Historical Development and Impact on Psychiatry

The introduction of chlorpromazine in the mid-1950s had a profound and lasting impact on the field of psychiatry. It led to the deinstitutionalization of many patients with severe mental illness, allowing them to live more integrated lives in the community. The success of chlorpromazine spurred a wave of research and development in psychopharmacology, leading to the discovery of other classes of psychiatric medications, including antidepressants and anxiolytics.

The development of chlorpromazine also played a crucial role in advancing our understanding of the neurobiological basis of mental illness. The "dopamine hypothesis of schizophrenia," which posits that an excess of dopamine activity is a key factor in the disorder, was largely born out of the observation that chlorpromazine and other early antipsychotics blocked dopamine receptors.

Conclusion

The discovery and development of chlorpromazine represents a watershed moment in the history of medicine and psychiatry. From its serendipitous origins to its establishment as the first effective antipsychotic, chlorpromazine fundamentally changed the treatment of severe mental illness and laid the groundwork for the field of psychopharmacology. While newer antipsychotics with more targeted receptor profiles have since been developed, the legacy of chlorpromazine endures. It remains a crucial tool in the global treatment of psychosis and serves as a powerful reminder of the transformative potential of scientific innovation. This technical guide provides a comprehensive overview of its discovery, development, and mechanism of action, offering valuable insights for the next generation of researchers and drug development professionals.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. Lytic cocktail: An effective method to alleviate severe burn induced hyper-metabolism through regulating white adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Chlorpromazine for schizophrenia: a Cochrane systematic review of 50 years of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Chlorpromazine Maleate on Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089), a first-generation antipsychotic of the phenothiazine (B1677639) class, exerts its primary therapeutic effects through the antagonism of dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this interaction. It delves into the quantitative binding and functional parameters of chlorpromazine at the D2 receptor, details the experimental protocols used to derive this data, and visualizes the intricate signaling pathways involved. The information presented is intended to serve as a detailed resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

Chlorpromazine's introduction in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[1] Its efficacy is predominantly attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain, thereby mitigating the positive symptoms of psychosis such as hallucinations and delusions.[1][2] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission.[3] Understanding the precise mechanism of chlorpromazine's interaction with the D2 receptor is fundamental to comprehending its therapeutic action and side effect profile.

Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] D1-like receptors typically couple to Gsα proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4] Conversely, D2-like receptors, the primary target of chlorpromazine, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[4] Beyond this canonical G protein-dependent signaling, D2 receptors also mediate their effects through a G protein-independent pathway involving β-arrestin 2.[5][6][7] Chlorpromazine has been shown to potently antagonize this β-arrestin 2 recruitment.[5][6][7]

This guide will explore the binding affinity, functional antagonism, and downstream signaling effects of chlorpromazine at the dopamine D2 receptor.

Quantitative Data

The interaction of chlorpromazine with the dopamine D2 receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (IC50) data.

Table 1: Binding Affinity of Chlorpromazine for Human Dopamine Receptor Subtypes

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |

| Chlorpromazine | 10[4] | 1.4[4] | 2.5[4] | 5.8[4] | 9.5[4] |

Note: A lower Ki value indicates a higher binding affinity.[4]

Table 2: Functional Potency of Chlorpromazine at the Human Dopamine D2 Receptor

| Assay Type | Parameter | Value |

| cAMP Inhibition Assay | IC50 (nM) | ~3[8] |

| β-arrestin 2 Recruitment Assay | IC50 (nM) | Data not consistently available, but potent antagonism is demonstrated.[5][6][7] |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

Chlorpromazine's antagonism of the dopamine D2 receptor disrupts both G protein-dependent and G protein-independent signaling cascades.

G Protein-Dependent Signaling

In its native state, the binding of dopamine to the D2 receptor activates the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP.[3] Chlorpromazine, by blocking the D2 receptor, prevents this dopamine-induced inhibition, thereby maintaining or restoring normal cAMP levels.[9]

References

- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of dopamine D2 receptor/beta-arrestin 2 interaction is a common property of clinically effective antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. chlorpromazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetic and Metabolic Landscape of Chlorpromazine Maleate in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic profile of chlorpromazine (B137089) (CPZ) maleate (B1232345) in rodent models. Chlorpromazine, a first-generation antipsychotic, has been a cornerstone in the treatment of psychotic disorders for decades. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical rodent models is crucial for interpreting pharmacological and toxicological data and for the development of new central nervous system therapies.

Pharmacokinetic Profile

The pharmacokinetic profile of chlorpromazine in rodents is characterized by rapid absorption, extensive distribution, and significant metabolism. The route of administration and the specific rodent species influence the key pharmacokinetic parameters.

Quantitative Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for chlorpromazine in both rats and mice are summarized below. These tables provide a comparative view of the drug's disposition following various administration routes.

Table 1: Pharmacokinetic Parameters of Chlorpromazine in Rats

| Species/Strain | Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Sprague-Dawley | 90 mg/kg, Oral | Not Reported | Not Reported | Not Reported | Longer persistence than chlorimipramine | [1] |

Table 2: Pharmacokinetic Parameters of Chlorpromazine in Mice

| Species/Strain | Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| ICR Mice | 0.25 mg/kg, IV | Not Reported | Not Reported | Not Reported | 1.45 (Blood), 1.08 (Brain) | [2][3] |

Note: The available literature provides limited directly comparable quantitative pharmacokinetic parameters for chlorpromazine in rodent models in a standardized format. Much of the research focuses on tissue distribution and metabolite analysis rather than detailed plasma pharmacokinetics.

Metabolic Profile

Chlorpromazine undergoes extensive biotransformation in rodents, primarily in the liver. The main metabolic pathways include sulfoxidation, N-demethylation, and hydroxylation, leading to the formation of numerous metabolites, some of which are pharmacologically active.[4]

Major Metabolites in Rodents

Key metabolites identified in rodent models include:

-

Chlorpromazine sulfoxide (B87167) (CPZ-SO): A major metabolite formed through the oxidation of the sulfur atom in the phenothiazine (B1677639) ring.[5]

-

Monodesmethyl-chlorpromazine (Nor₁-CPZ): Formed by the removal of one methyl group from the dimethylamino side chain.

-

Didesmethyl-chlorpromazine (Nor₂-CPZ): Formed by the removal of both methyl groups.

-

7-hydroxy-chlorpromazine (7-OH-CPZ): A hydroxylated metabolite that can also be pharmacologically active.

-

Chlorpromazine N-oxide (CPZ-NO): Formed by the oxidation of the nitrogen atom in the side chain.[5]

In rats, after oral administration, the ratio of N-desmethyl metabolites to the parent compound is lower than that observed for other tricyclic compounds like chlorimipramine, suggesting a comparatively slower metabolism for chlorpromazine.[1]

Metabolic Pathways

The biotransformation of chlorpromazine is a multi-step process involving several key enzymatic reactions. The following diagram illustrates the primary metabolic pathways in rodents.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic and metabolic studies. This section outlines typical experimental protocols for in-vivo rodent studies of chlorpromazine.

Animal Models

-

Species: Male Sprague-Dawley rats or ICR mice are commonly used.[1][2]

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: A minimum of one week of acclimatization is recommended before the commencement of the study.

Drug Administration

-

Oral Gavage: For oral administration, chlorpromazine maleate is often dissolved in a suitable vehicle such as saline.[6] The solution is administered directly into the stomach using a gavage needle. The volume administered is typically based on the animal's body weight.

-

Intravenous (IV) Injection: For intravenous studies, the drug is dissolved in a sterile vehicle and injected into a tail vein.[2]

-

Intraperitoneal (IP) Injection: Chlorpromazine can be prepared in a solution (e.g., saline with 0.25% Tween 80) for intraperitoneal administration.[6]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points. Common techniques include tail vein, saphenous vein, or retro-orbital sinus sampling for mice, and jugular vein cannulation or tail vein sampling for rats. For terminal studies, cardiac puncture can be used to collect a larger volume of blood.

-

Tissue Harvesting: At the end of the study, animals are euthanized, and tissues such as the brain, liver, and kidneys are harvested to determine drug distribution.[1]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of chlorpromazine and its metabolites in biological matrices.[7]

-

Sample Preparation:

-

Plasma or tissue homogenate is mixed with an internal standard.

-

Proteins are precipitated using a solvent like acetonitrile (B52724) or methanol.

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using liquid-liquid extraction or solid-phase extraction.[7]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[7]

-

-

Mass Spectrometric Detection:

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study of chlorpromazine.

Conclusion

The pharmacokinetic and metabolic profile of chlorpromazine in rodent models is complex and influenced by multiple factors. This guide provides a foundational understanding of its ADME properties, supported by available quantitative data, metabolic pathways, and detailed experimental protocols. For drug development professionals, a thorough grasp of these preclinical characteristics is indispensable for the accurate interpretation of efficacy and safety data and for making informed decisions in the progression of new chemical entities targeting the central nervous system. Further research providing more comprehensive and standardized pharmacokinetic data across different rodent strains and administration routes would be highly beneficial to the scientific community.

References

- 1. Rat tissue concentrations of chlorimipramine, chlorpromazine and their N-demethylated metabolites after a single oral dose of the parent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of chlorpromazine in the blood and brain of mice by high performance liquid chromatography combined with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpp.com [ijpp.com]

- 7. Sensitive liquid chromatography/tandem mass spectrometry method for the determination of the lipophilic antipsychotic drug chlorpromazine in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Chlorpromazine and its Salts in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chlorpromazine (B137089), with a primary focus on its salt forms, particularly chlorpromazine hydrochloride, due to the extensive availability of research data. While specific quantitative data for chlorpromazine maleate (B1232345) is scarce in publicly available literature, the data for the hydrochloride salt and the free base offer a robust foundation for understanding its behavior in various solvent systems. This document details established solubility data, outlines a standard experimental protocol for solubility determination, and provides visual workflows to aid in experimental design.

Physicochemical Properties and Forms

Chlorpromazine is a phenothiazine (B1677639) derivative that exists in several forms, each with distinct solubility profiles. The primary forms encountered in research are the free base and its salts, most commonly the hydrochloride salt. Salt formation is a standard method used to enhance the aqueous solubility of parent compounds.

-

Chlorpromazine (Free Base): A lipophilic molecule, it is characterized by low water solubility and high solubility in nonpolar organic solvents.[1][2]

-

Chlorpromazine Hydrochloride: The most common salt form, it is significantly more soluble in water and polar solvents than the free base.[3][4][5]

-

Chlorpromazine Maleate: Another salt form, which, like the hydrochloride, is expected to exhibit enhanced aqueous solubility compared to the free base.

The relationship between these forms and their general solubility is a critical consideration for formulation and experimental design.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for chlorpromazine hydrochloride and chlorpromazine free base in common laboratory solvents. All data is presented in mg/mL unless otherwise noted.

Table 1: Solubility of Chlorpromazine Hydrochloride

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | 50 | [3][6] |

| Water | "Very Soluble" | [4][5][7] |

| Ethanol | ~30 | [8] |

| Ethanol | 71 | [9] |

| Ethanol (96%) | "Freely Soluble" | [5] |

| Dimethyl Sulfoxide (DMSO) | ~30 | [8] |

| Dimethyl Sulfoxide (DMSO) | 71 | [9] |

| Dimethyl Formamide (DMF) | ~30 | [8] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 | [8] |

| Methanol | Used for 1 mg/mL analytical standard |[3] |

Table 2: Solubility of Chlorpromazine (Free Base)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 0.00255 | 24 | [1] |

| Water | "Insoluble" | - | [2] |

| Ethanol | 64 | 25 | [2] |

| Ethanol | "Very Soluble" | - | [1] |

| Dimethyl Sulfoxide (DMSO) | 65 | 25 | [2] |

| Ether | "Very Soluble" | - | [1] |

| Benzene | "Very Soluble" | - | [1] |

| Chloroform | "Very Soluble" | - |[1] |

Experimental Protocol: Thermodynamic Solubility Determination

The most widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[10][11] This protocol provides a reliable measurement of a drug's intrinsic solubility in a given solvent system.

An excess amount of the solid compound is suspended in a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured.[12][13]

-

This compound (or other form) as a crystalline powder

-

Selected research solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

-

Glass vials (e.g., 2-4 mL) with screw caps

-

Analytical balance

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm or 0.45 µm)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Preparation: Add an excess amount of this compound powder (e.g., 5-10 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[10][12]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[10]

-

Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding membrane filter (e.g., 0.22 µm PVDF) into a clean vial. Discard the initial portion of the filtrate to avoid adsorptive loss.[10][11]

-

-

Sample Dilution: Carefully pipette a known volume of the clear, saturated filtrate/supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

UV-Visible spectrophotometry is a simple and cost-effective method for quantifying chlorpromazine.[14]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for chlorpromazine in the chosen solvent. For chlorpromazine hydrochloride, this is typically around 254-256 nm.[8][14]

-

Calibration Curve: Prepare a series of standard solutions of chlorpromazine of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted sample from the solubility experiment.

-

Concentration Calculation: Use the calibration curve's linear regression equation to calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility concentration in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask solubility determination protocol.

References

- 1. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleck.co.jp [selleck.co.jp]

- 3. ≥98% (TLC), powder, D2 dopamine receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Chlorpromazine hydrochloride CAS#: 69-09-0 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. drugfuture.com [drugfuture.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. jcbms.org [jcbms.org]

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Chlorpromazine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of chlorpromazine (B137089) maleate (B1232345). Chlorpromazine, a phenothiazine (B1677639) derivative, is a widely used antipsychotic medication.[1] Understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the primary degradation routes, identifies key degradation products, and outlines the analytical methodologies used for their characterization.

Chemical Stability of Chlorpromazine Maleate

Chlorpromazine is susceptible to degradation under various conditions, including exposure to light, oxidizing agents, and to a lesser extent, hydrolysis at certain pH values. The phenothiazine ring system and the aliphatic side chain are the primary sites of chemical modification. It is notably sensitive to light and atmospheric oxygen.[1][2] To mitigate degradation, particularly oxidation, in commercial injectable formulations, the air in the containers is often replaced with nitrogen.[1]

Major Degradation Pathways

The degradation of chlorpromazine primarily proceeds through three main pathways:

-

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, is a major cause of chlorpromazine degradation.[3] The molecule absorbs light, leading to the formation of excited states that can then undergo various reactions.[2] Photodegradation can result in the formation of a complex mixture of products.[4]

-

Oxidation: The sulfur atom in the phenothiazine ring is readily oxidized to form a sulfoxide (B87167). This is a common degradation pathway, especially in the presence of oxygen and certain catalysts.[5][6] The nitrogen atom in the side chain can also be oxidized.[7][8]

-

Hydrolysis: While generally more stable to hydrolysis than to photo-oxidation, chlorpromazine can undergo hydrolysis under certain pH conditions.[9]

Key Degradation Products

Forced degradation studies and analysis of aged samples have identified several key degradation products of chlorpromazine. The most commonly reported are:

-

Chlorpromazine Sulfoxide (CPZ-SO): This is a major degradation product formed through the oxidation of the sulfur atom in the phenothiazine ring.[7][8] It is also a known metabolite.[10]

-

Chlorpromazine N-oxide (CPZ-NO): This product results from the oxidation of the tertiary amine nitrogen in the aliphatic side chain.[7][8]

-

Nor-chlorpromazine: This degradant is formed via demethylation of the side chain.[7][8]

Other potential degradation products include hydroxylated derivatives and polymers, particularly under photolytic conditions.[1][2] The formation of these products can sometimes lead to the opalescence of chlorpromazine solutions.[7][8]

Quantitative Data on Degradation

The rate and extent of chlorpromazine degradation are influenced by several factors, including the presence of light, oxygen, pH, and temperature. The following tables summarize some of the available quantitative data from various studies.

Table 1: Photodegradation Kinetics of Chlorpromazine

| Wavelength | pH Range | Temperature | Kinetics | Rate Constant | Reference(s) |

| 366 nm | 1.5 - 6.5 | 22-24 °C | Zero-order | Not specified | [7][11] |

| UV(A) (365 nm) & Visible (455 nm) | Natural pH of suspension | Room Temperature | First-order | kUV(A)-photocatalysis = 0.21 ± 0.01 min-1kVis-photocatalysis = 0.24 ± 0.01 min-1kUV(A)-photolysis = 0.19 ± 0.01 min-1 | [2][12] |

Table 2: Influence of pH and Temperature on Chlorpromazine Stability in Aqueous Solution

| pH | Temperature | Duration | Degradation (%) | Notes | Reference(s) |

| 4.0, 7.0, 9.0 | 25 °C | 35 days | ~10% | Effect of pH was almost negligible at this temperature. | [13] |

| 4.0 | 50 °C | 5 days | 16.4% | [13] | |

| 7.0 and 9.0 | 50 °C | 5 days | 99.9% | Significant degradation at neutral and basic pH at elevated temperature. | [13] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections outline typical methodologies for forced degradation studies of this compound.

General Forced Degradation Procedure

Forced degradation studies are typically performed to identify potential degradation products and to develop stability-indicating analytical methods.[14] A general approach involves subjecting a solution of this compound to various stress conditions.

dot

Caption: General workflow for forced degradation studies.

Photostability Testing

Photostability testing is crucial for chlorpromazine due to its known photosensitivity.

dot

Caption: Workflow for conducting photostability testing.

Analytical Methodologies

Stability-indicating analytical methods are essential to separate and quantify chlorpromazine from its degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[7][15]

A typical stability-indicating HPLC method might involve:

-

Column: A reversed-phase column, such as a C18, is commonly used.[15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol, acetonitrile).[15]

-

Detection: UV detection is often used, with a wavelength typically set around 239 nm or 254 nm.[15]

-

Flow Rate: A flow rate of 1.0 mL/min is common.[15]

Degradation Pathways Visualization

The following diagrams illustrate the primary degradation pathways of chlorpromazine.

dot

Caption: Primary degradation pathways of chlorpromazine.

Conclusion

The chemical stability of this compound is a critical consideration in the development and handling of its pharmaceutical formulations. The primary degradation pathways involve photodegradation and oxidation, leading to the formation of key degradation products such as chlorpromazine sulfoxide, chlorpromazine N-oxide, and nor-chlorpromazine. Hydrolysis can also occur under specific pH and temperature conditions. A thorough understanding of these degradation pathways, facilitated by robust forced degradation studies and the use of stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of chlorpromazine-containing drug products. This guide provides a foundational understanding for researchers and professionals working with this important medication.

References

- 1. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 2. HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS | Semantic Scholar [semanticscholar.org]

- 3. iosrphr.org [iosrphr.org]

- 4. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pH-dependent phase transition of chlorpromazine micellar solutions in the physiological range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 12. Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide [mdpi.com]

- 13. pH-dependent effects of chlorpromazine on liposomes and erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. srrcvr.ac.in [srrcvr.ac.in]

Preliminary In Vitro Screening of Novel Chlorpromazine Maleate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro screening assays for the preliminary evaluation of novel chlorpromazine (B137089) maleate (B1232345) analogs. The document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and visualizes critical signaling pathways and experimental workflows to support the early-stage development of new antipsychotic drug candidates.

Introduction

Chlorpromazine, a first-generation antipsychotic, revolutionized the treatment of schizophrenia. Its mechanism of action primarily involves the antagonism of dopamine (B1211576) D2 receptors.[1] Modern drug discovery efforts focus on developing analogs with improved efficacy, selectivity, and reduced side-effect profiles. This is often achieved by modulating the affinity for other receptors, such as the serotonin (B10506) 5-HT2A receptor, a key characteristic of atypical antipsychotics.[2][3] Preliminary in vitro screening is a critical step to characterize the pharmacological and toxicological properties of these new chemical entities, enabling data-driven decisions for lead optimization and candidate selection.[4]

Core In Vitro Screening Cascade

A typical in vitro screening cascade for novel chlorpromazine analogs involves a series of assays to determine their primary target engagement, potential for off-target effects, and general cytotoxicity. The core assays include:

-

Primary Pharmacodynamics:

-

Dopamine D2 Receptor Binding Assay

-

Serotonin 5-HT2A Receptor Functional Antagonism Assay

-

-

Safety Pharmacology:

-

hERG Potassium Channel Blockade Assay

-

In Vitro Cytotoxicity Assay

-

-

Drug Metabolism and Drug-Drug Interactions (DDI):

-

Cytochrome P450 (CYP450) Inhibition Assay

-

The following sections provide detailed protocols for these key experiments and present comparative data for chlorpromazine and its analogs.

Data Presentation: Comparative In Vitro Activities

The following tables summarize the in vitro pharmacological and cytotoxic profiles of chlorpromazine and selected analogs. This data allows for a comparative assessment of their potency and selectivity.

Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | Dopamine D2 (Ki, nM) | Dopamine D1 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT2C (Ki, nM) |

| Chlorpromazine | 3.5[5] | 15[5] | 7.5[5] | 5.5[5] | Little activity[6] | 27.1[7] |

| Trifluoperazine | 1.4[5] | 2.9[5] | 3.8[5] | 0.7[5] | - | - |

| Promazine | Lower affinity than CPZ[8] | - | - | - | - | - |

| CPZ Trimethylammonium analog | Less potent than CPZ[9] | - | - | - | - | - |

| CPZ Dimethylsulfonium analog | Less potent than CPZ[9] | - | - | - | - | - |

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may differ.

Table 2: In Vitro Cytotoxicity (IC50, µM)

| Compound | Cell Line | Assay | IC50 (µM) |

| Chlorpromazine | T98G (Glioblastoma) | Cell Viability | ~25[10] |

| Chlorpromazine | U-87 MG (Glioblastoma) | Cell Viability | ~30[10] |

| Chlorpromazine | U-251 MG (Glioblastoma) | Cell Viability | ~40[10] |

| Chlorpromazine | HaCaT (Keratinocytes) | MTT | 68.7[11] |

| Novel CPZ Derivative 11 | HCT-116 (Colon Carcinoma) | MTT | 7.7[12] |

| Novel CPZ Derivative 18 | Endometrial Carcinoma Cells | - | Greater inhibitory activity than CPZ[13] |

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocols

Dopamine D2 Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of test compounds for the dopamine D2 receptor by measuring their ability to compete with a radiolabeled ligand.[14][15]

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[8]

-

Radioligand: [³H]Spiperone.[15]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Non-specific Binding Determinator: 2 µM (+)-Butaclamol.[15]

-

Test Compounds: Serial dilutions of novel chlorpromazine analogs.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.[14][15]

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge to pellet the membranes, then resuspend in fresh assay buffer.[14]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + Butaclamol), and competitive binding (membranes + radioligand + test compound at various concentrations).[14]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[15]

-

Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[14][15]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.[14]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by plotting the percentage of specific binding against the log concentration of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

-

Serotonin 5-HT2A Receptor Functional Antagonist Assay (Calcium Flux)

This assay measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.[16][17]

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[16]

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.[16]

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., HBSS with 20 mM HEPES).[16][17]

-

5-HT2A Agonist: Serotonin (5-HT).[16]

-

Test Compounds: Serial dilutions of novel chlorpromazine analogs.

-

Instrumentation: Fluorescence plate reader with kinetic reading capability and liquid injection.[10]

Procedure:

-

Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay.[17]

-

Dye Loading: Load cells with a calcium-sensitive dye solution and incubate to allow for dye uptake.[17]

-

Compound Pre-incubation: Remove the dye solution and add varying concentrations of the test compound. Incubate for 15-30 minutes at room temperature.[10]

-

Agonist Stimulation & Measurement: Place the plate in the reader and begin fluorescence measurement. Using the instrument's injector, add a pre-determined EC₈₀ concentration of the 5-HT agonist to all wells.[16]

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the response, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.

-

Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[18][19]

Materials:

-

Cells: A relevant cell line (e.g., human neuroblastoma SH-SY5Y, or a standard line like HEK293).

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.[18]

-

Assay Plates: 96-well plates.[18]

-

Instrumentation: ELISA plate reader.[18]

Procedure:

-

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell adherence.[18]

-

Compound Treatment: Treat cells with serial dilutions of the novel chlorpromazine analogs for a specified period (e.g., 24 or 48 hours).[18]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[18]

-

Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[18]

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[18]

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log concentration of the test compound to determine the CC50 (50% cytotoxic concentration).

-

hERG Potassium Channel Assay (Automated Patch Clamp)

This assay evaluates the potential of compounds to block the hERG potassium channel, a key indicator of cardiotoxicity risk.[20][21]

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human hERG channel.[20]

-

Solutions: Extracellular and intracellular solutions specific for patch-clamp recordings.

-

Test Compounds: Serial dilutions of novel chlorpromazine analogs.

-

Instrumentation: Automated patch-clamp system (e.g., IonFlux, QPatch).

Procedure:

-

Cell Preparation: Culture and harvest hERG-expressing cells, preparing a single-cell suspension.

-

Assay Execution: Load the cells, solutions, and compound plate onto the automated patch-clamp system. The system will automatically establish whole-cell patch-clamp configurations.

-

Voltage Protocol: Apply a specific voltage pulse protocol to elicit hERG currents.[22]

-

Compound Application: Apply different concentrations of the test compound and measure the resulting inhibition of the hERG current.

-

Data Analysis:

-

Measure the peak tail current at each compound concentration.

-

Normalize the current to the baseline (vehicle control) reading.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

Cytochrome P450 (CYP450) Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[9][12]

Materials:

-

Enzyme Source: Pooled human liver microsomes (HLM).[23]

-

Cofactor: NADPH regenerating system.[9]

-

Probe Substrates: A cocktail of specific substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4).[9]

-

Test Compounds: Serial dilutions of novel chlorpromazine analogs.

-

Instrumentation: LC-MS/MS system.[23]

Procedure:

-

Incubation: In separate wells of a 96-well plate, incubate HLM, the probe substrate cocktail, and varying concentrations of the test compound in potassium phosphate (B84403) buffer.[9]

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[9]

-

Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).[9]

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Metabolite Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of specific metabolites from the probe substrates using a validated LC-MS/MS method.[12][23]

-

Data Analysis:

-

Compare the rate of metabolite formation in the presence of the test compound to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound for each CYP isoform to determine the IC50 value.[12]

-

Visualization of Key Signaling Pathways and Workflows

Signaling Pathways

Atypical antipsychotics exert their effects through complex interactions with multiple G-protein coupled receptors (GPCRs). The primary targets for chlorpromazine and its analogs are the Dopamine D2 and Serotonin 5-HT2A receptors.

The Dopamine D2 receptor is coupled to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][24] This pathway is central to the antipsychotic effects of these drugs.

The Serotonin 5-HT2A receptor is coupled to Gαq/11 proteins.[25] Its activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[23][25] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[23][25] Antagonism at this receptor is a key feature of many atypical antipsychotics, contributing to their improved side-effect profile.[2]

Experimental Workflow

The preliminary in vitro screening of novel chlorpromazine analogs follows a logical progression from primary target identification to safety and metabolic profiling. This tiered approach allows for early deselection of unsuitable compounds, conserving resources for the most promising candidates.

Conclusion

The preliminary in vitro screening cascade is a fundamental component of modern antipsychotic drug discovery. By employing a systematic approach that includes receptor binding, functional antagonism, cytotoxicity, cardiotoxicity, and metabolic profiling, researchers can efficiently identify novel chlorpromazine maleate analogs with the most promising therapeutic potential. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and executing these critical early-stage evaluations. The visualized workflows and signaling pathways further aid in the conceptual understanding and strategic planning of drug development campaigns.

References

- 1. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Candidate Identification for Antipsychotics - Ace Therapeutics [acetherapeutics.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Charged analogues of chlorpromazine as dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel chlorpromazine derivatives as anti-endometrial carcinoma agents with reduced extrapyramidal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. vbspu.ac.in [vbspu.ac.in]

- 16. Interaction of AZA analogs of chlorpromazine with the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Pharmacological Induction of Animal Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of effective therapeutics for psychotic disorders hinges on the use of robust and reliable animal models that recapitulate key aspects of the human condition. Pharmacological induction is a cornerstone of this research, allowing for the controlled and reproducible generation of psychosis-like symptoms in laboratory animals. This guide provides an in-depth overview of the core principles and methodologies for inducing animal models of psychosis, with a focus on the most widely validated pharmacological agents. It is critical to note that antipsychotic agents such as chlorpromazine (B137089) maleate (B1232345) are utilized for the treatment of psychosis and are therefore not suitable for its induction. Instead, the field relies on compounds that modulate neurotransmitter systems implicated in the pathophysiology of psychosis, primarily the glutamatergic and dopaminergic pathways. This document details the experimental protocols for the administration of N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine (B1211576) receptor agonists, presents quantitative data on their behavioral and neurochemical effects, and illustrates the underlying signaling pathways and experimental workflows.

Rationale for Pharmacological Induction and Clarification on Chlorpromazine

Chlorpromazine is a typical antipsychotic that primarily functions as a dopamine D2 receptor antagonist.[1] Its therapeutic effect in treating psychosis stems from its ability to block dopamine signaling in the mesolimbic pathway.[1] Consequently, administering chlorpromazine would counteract, rather than induce, the hyperdopaminergic state associated with psychotic symptoms.

The primary pharmacological agents used to induce psychosis-like states in animals are those that either enhance dopaminergic activity or inhibit glutamatergic signaling, reflecting the two leading neurochemical hypotheses of schizophrenia.[2]

-

The Dopamine Hypothesis: This theory posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of psychosis.[3] Dopamine agonists like amphetamine are used to model this hyperdopaminergic state.[3]

-

The Glutamate (B1630785) Hypofunction Hypothesis: This hypothesis suggests that diminished signaling through NMDA receptors, a key type of glutamate receptor, plays a crucial role in the pathophysiology of schizophrenia, accounting for positive, negative, and cognitive symptoms.[4] NMDA receptor antagonists such as phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801) are employed to create models based on this hypothesis.[4]

NMDA Receptor Antagonists as Inducers of Psychosis-like Symptoms

NMDA receptor antagonists are widely used to model a broad spectrum of schizophrenia-like symptoms in rodents.[5] These compounds, by blocking the ion channel of the NMDA receptor, inhibit glutamatergic neurotransmission, leading to a range of behavioral abnormalities.[1]

Key Agents and Their Administration

Phencyclidine (PCP): PCP is a non-competitive NMDA receptor antagonist that produces a transient psychosis in humans that is remarkably similar to schizophrenia.[5] In rodents, PCP administration can be acute or chronic to model different aspects of the disorder.

Ketamine: Another non-competitive NMDA receptor antagonist, ketamine, is also used to induce psychosis-like symptoms.[2] Sub-anesthetic doses can produce a range of positive and negative symptoms.[6]

Dizocilpine (MK-801): MK-801 is a potent and selective non-competitive NMDA receptor antagonist that is a valuable tool for inducing psychosis-like behaviors in rodents for preclinical studies.[1]

Experimental Protocols

Detailed experimental protocols for the administration of these agents are crucial for reproducibility. The following provides a general framework that can be adapted based on specific research questions.

Acute Administration Protocol (Example: MK-801 in Rats)

-

Habituation: Acclimate adult male rats (e.g., Sprague-Dawley or Wistar) to the testing room for at least one hour before the experiment. To minimize novelty-induced hyperactivity, habituate the rats to the behavioral testing apparatus (e.g., open field arena) for 30-60 minutes on a preceding day.[1]

-

Drug Preparation: Dissolve MK-801 in 0.9% saline to the desired concentration.[1]

-

Administration: Administer MK-801 (typically 0.1 to 0.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[1]

-

Post-Injection Period: Return the rat to its home cage for 15-30 minutes to allow for drug absorption.[1]

-

Behavioral Testing: Proceed with the selected behavioral assays.

Subchronic Administration Protocol (Example: Ketamine in Rats)

-

Animal Subjects: Use adult male rats.

-

Drug Preparation: Prepare a solution of ketamine in saline.

-

Administration: Inject ketamine (e.g., 30 mg/kg, i.p.) daily for five consecutive days.[2]

-

Washout Period: Allow for a drug-free period (e.g., 2 to 4 weeks) before behavioral testing to assess lasting changes.[2]

-

Behavioral Testing: Conduct a battery of behavioral tests to evaluate positive, negative, and cognitive symptoms.

Quantitative Behavioral and Neurochemical Data

The following tables summarize the quantitative effects of NMDA receptor antagonists on key behavioral and neurochemical parameters.

Table 1: Effects of Acute MK-801 Administration on Rat Behavior

| Dose (mg/kg, i.p.) | Behavioral Test | Key Finding |

|---|---|---|

| 0.1 - 0.5 | Open Field Test | Dose-dependent increase in locomotor activity.[1] |

| 0.2 | Open Field Test | Marked increase in the initial rate of locomotion.[7] |

| 0.05 - 0.2 | Social Interaction Test | Dose-dependent decrease in social interaction time.[1] |

| 0.1 | Prepulse Inhibition | Significant disruption of prepulse inhibition. |

| 0.1 | Carousel Maze | Impaired cognitive set-shifting.[8] |

Table 2: Effects of Subchronic Ketamine Administration (30 mg/kg/day for 5 days) on Rat Behavior and Neurochemistry

| Time Post-Treatment | Assay | Key Finding |

|---|---|---|

| 4 weeks | Latent Inhibition | Disruption of latent inhibition.[2] |

| 2 weeks | Social Interaction | Decreased percentage of non-aggressive behavior.[2] |

| 2-4 weeks | D2 Receptor Binding (Hippocampus) | Increased D2 receptor binding.[2] |

| 2-4 weeks | Glutamate Receptor Binding (Frontal Cortex) | Decreased glutamate receptor binding.[2] |

| 2-4 weeks | Dopamine Transporter Density (Striatum) | Increased dopamine transporter density.[2] |

Table 3: Effects of Acute PCP Administration on Rodent Behavior

| Dose (mg/kg) | Animal | Behavioral Test | Key Finding |

|---|---|---|---|

| 0.1 - 10 | Rodents | General | Hyperlocomotion, deficits in PPI and latent inhibition, social withdrawal.[9] |

| 3.0 | Rats | Open Field Test | Increased distance traveled.[10] |

| 6.0 | Rats | Open Field Test | More pronounced and extended hyperlocomotion compared to 3.0 mg/kg.[10] |

| 3.0 and 6.0 | Mice | Prepulse Inhibition | Dose-dependent deficits in prepulse inhibition.[11] |

Signaling Pathways and Experimental Workflows

Dopamine Receptor Agonists as Inducers of Psychosis-like Symptoms

Dopamine agonists are primarily used to model the positive symptoms of schizophrenia by inducing a state of hyperdopaminergia.[3]

Key Agents and Their Administration

Amphetamine: Amphetamine increases synaptic dopamine levels by promoting its release and blocking its reuptake.[3] Both acute and chronic administration protocols are used to induce psychosis-like behaviors.

Experimental Protocols

Acute Amphetamine Administration Protocol (Mice)

-

Habituation: Acclimate mice to the testing environment.

-

Drug Preparation: Dissolve d-amphetamine in saline.

-

Administration: Administer a single i.p. injection of d-amphetamine (e.g., 2.0-5.0 mg/kg).[3]

-

Behavioral Testing: Immediately place the animal in the testing apparatus (e.g., open field) and record behavior for a specified duration (e.g., 60-120 minutes).

Chronic Amphetamine Sensitization Protocol (Rats)

-

Induction Phase: Administer escalating doses of amphetamine over several weeks (e.g., Week 1: 1 mg/kg; Week 2: 2 mg/kg, etc., three times a week).[12]

-

Withdrawal Period: Implement a drug-free period (e.g., 1-2 weeks).

-

Challenge Phase: Administer a low-dose amphetamine challenge (e.g., 1 mg/kg) to assess for a sensitized locomotor response.

-

Behavioral Testing: Conduct behavioral assays to measure lasting changes.

Quantitative Behavioral and Neurochemical Data

Table 4: Effects of Amphetamine Administration on Rodent Behavior

| Administration | Dose (mg/kg) | Animal | Behavioral Test | Key Finding |

|---|---|---|---|---|

| Acute | 0.5 - 1.0 | Rats | Open Field Test | Hyperlocomotion.[3] |

| Acute | 2.0 - 5.0 | Rats | Stereotypy, Latent Inhibition, PPI | Induction of stereotypy, deficits in latent inhibition and prepulse inhibition.[3] |

| Acute | 2.0 and 16.0 | Mice | Stereotypy | Dose-dependent increase in stereotyped behaviors.[13] |

| Chronic Sensitization | 1.5 (for 5 days) | Rats | Schedule-Induced Polydipsia | Increased drinking behavior.[14] |

Signaling Pathways and Experimental Workflows

Conclusion

The pharmacological induction of psychosis in animal models is a vital tool for understanding the neurobiological underpinnings of psychotic disorders and for the preclinical evaluation of novel therapeutic agents. This guide has outlined the rationale and methodologies for using NMDA receptor antagonists and dopamine receptor agonists to create robust and reproducible animal models of psychosis. By providing detailed protocols, quantitative data, and visual representations of the underlying mechanisms and workflows, this document serves as a valuable resource for researchers in the field. It is imperative to select the appropriate inducing agent and experimental design based on the specific research question to ensure the validity and translational relevance of the findings.

References

- 1. benchchem.com [benchchem.com]

- 2. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 10. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Administration protocols of psychosis animal model of amphetamine, scopolamine, PCP/ketamine and LSD in rats and mice [en-journal.org]

- 13. Single Dose of Amphetamine Induces Delayed Subregional Attenuation of Cholinergic Interneuron Activity in the Striatum | eNeuro [eneuro.org]

- 14. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Binding Profile of Chlorpromazine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the off-target binding profile of chlorpromazine (B137089) maleate, a first-generation antipsychotic. While its primary therapeutic effect is attributed to dopamine (B1211576) D2 receptor antagonism, chlorpromazine's broad pharmacological footprint and associated side effects are a direct consequence of its interactions with a wide range of other receptors and enzymes. Understanding this off-target profile is crucial for a complete comprehension of its mechanism of action and for guiding the development of more selective and safer antipsychotic drugs.

Quantitative Off-Target Binding Profile

The following tables summarize the binding affinities (Ki) of chlorpromazine for various off-target receptors and the inhibitory concentrations (IC50) for several enzymes and ion channels. This data has been compiled from multiple in vitro studies.

Table 1: Receptor Binding Affinities of Chlorpromazine

| Receptor Family | Receptor Subtype | Species | Ki (nM) |

| Dopaminergic | D1 | Human | 10[1] |

| D2 | Human | 1.4[1] | |

| D3 | Human | 2.5[1] | |

| D4 | Human | 5.8[1] | |

| D5 | Human | 9.5[1] | |

| Serotonergic | 5-HT1A | Human | - |

| 5-HT2A | Human | - | |

| 5-HT2C | Rat | 27.1[2] | |

| 5-HT6 | Human | - | |

| 5-HT7 | Human | - | |

| Adrenergic | α1 | Rat | - |

| α1A | Rat | - | |

| α1B | Rat | - | |

| α1D | Human | - | |

| α2 | Rat | - | |

| α2A | Human | - | |

| α2C | Human | - | |

| Histaminergic | H1 | Guinea Pig | 50.12[3] |

| Muscarinic | M1 | Human | - |

| M2 | Human | - | |

| M3 | Human | - | |

| M4 | Human | - | |

| M5 | Human | - |

Note: A dash (-) indicates that specific Ki values were not found in the provided search results, although qualitative binding is reported.

Table 2: Enzyme and Ion Channel Inhibition by Chlorpromazine

| Target | Species | IC50 |

| Enzymes | ||

| Cytochrome P450 1A2 (CYP1A2) | Human | 9.5 µM[4] |

| Cytochrome P450 2D6 (CYP2D6) | Human | 20 µM[4] |

| Phospholipase A2 | Vipera russelli | 1.15 µM[5] |

| CTP:phosphocholine cytidylyltransferase | HeLa cells | 50 µM[6] |

| Ion Channels | ||

| hNav1.7 | Human | 25.9 µM[7] |

| hERG potassium channel | Human | 21.6 µM[7] |

| Kv1.3 | Human | - |

Note: A dash (-) indicates that a specific IC50 value was not found, although inhibitory activity is reported.

Experimental Protocols

The determination of off-target binding affinities predominantly relies on in vitro assays. The following sections detail the generalized protocols for the key experimental methodologies used to generate the data presented above.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[8][9]

Objective: To determine the binding affinity (Ki) of chlorpromazine for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Generalized Protocol:

-

Membrane Preparation:

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors, [3H]Pyrilamine for H1 receptors, [3H]Prazosin for α1-adrenergic receptors, or [3H]Quinuclidinyl benzilate (QNB) for muscarinic receptors) is incubated with the membrane preparation.[1][7][10][11][12]

-

Increasing concentrations of unlabeled chlorpromazine are added to compete with the radioligand for binding to the receptor.

-

A parallel incubation is performed with a high concentration of a known saturating ligand to determine non-specific binding.

-

The mixture is incubated at a specific temperature for a set time to reach equilibrium.[4]

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[4]

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of chlorpromazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

-

Enzyme Inhibition Assays

Objective: To determine the concentration of chlorpromazine that inhibits 50% of the activity of a specific enzyme (IC50).

Generalized Protocol:

-

Enzyme Preparation:

-

A purified enzyme or a cellular fraction containing the enzyme of interest (e.g., human liver microsomes for CYP450 enzymes) is prepared.[4]

-

-

Inhibition Assay:

-